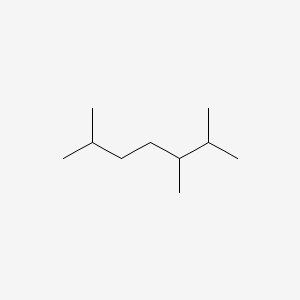
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole moiety and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile typically involves the condensation of 3-ethyl-1H-benzimidazole with a suitable aldehyde or ketone, followed by the introduction of a nitrile group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzimidazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzimidazoles.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
Industrial applications of this compound include its use in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also used in the formulation of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile
- (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxopentanenitrile
- (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile
Uniqueness
Compared to similar compounds, (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile stands out due to its specific ethyl substitution on the benzimidazole ring and the length of its carbon chain. These structural features contribute to its unique chemical reactivity and biological activity, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C16H19N3O |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(Z)-2-(1-ethylbenzimidazol-2-yl)-3-hydroxyhept-2-enenitrile |
InChI |
InChI=1S/C16H19N3O/c1-3-5-10-15(20)12(11-17)16-18-13-8-6-7-9-14(13)19(16)4-2/h6-9,20H,3-5,10H2,1-2H3/b15-12- |
InChI Key |
RSNOMVBNEVWPRZ-QINSGFPZSA-N |
Isomeric SMILES |
CCCC/C(=C(\C#N)/C1=NC2=CC=CC=C2N1CC)/O |
Canonical SMILES |
CCCCC(=C(C#N)C1=NC2=CC=CC=C2N1CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



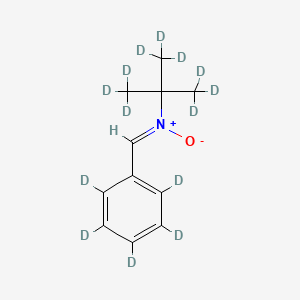

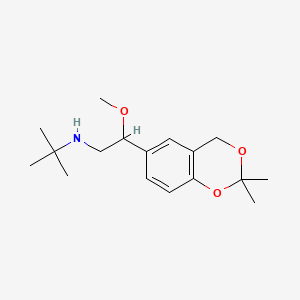
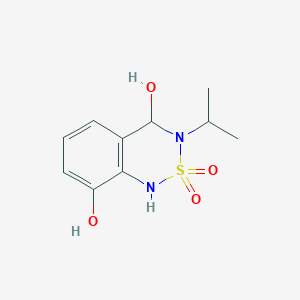
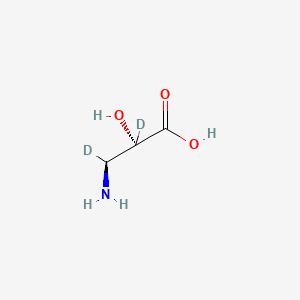
![(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13826035.png)


![N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine](/img/structure/B13826047.png)
![3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13826049.png)

